![molecular formula C14H16N2O3S B6141416 N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide](/img/structure/B6141416.png)
N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide” is a complex organic compound. Similar compounds, such as N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, are known to be synthetic compounds used in research and development for the synthesis of new drugs .
Synthesis Analysis
While specific synthesis methods for “this compound” are not available, similar compounds like N-phenylacetamide sulphonamides have been synthesized and studied for their analgesic activity .Molecular Structure Analysis
The molecular structure of a similar compound, N-[2-(3,4-dimethoxyphenyl)ethyl]acetamide, has been reported. It has a molecular weight of 223.2683 .Physical And Chemical Properties Analysis
The physical and chemical properties of a similar compound, N-(3,4-dimethoxyphenethyl)-2-(3,4-dimethoxyphenyl)acetamide, have been reported. It has a molecular weight of 223.2683 .Mécanisme D'action
N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide functions as a kinase inhibitor by binding to the ATP-binding site of kinases, preventing their activity. This compound has been shown to specifically target the ATP-binding site of Pim-1, leading to inhibition of its activity. Additionally, this compound has been shown to induce apoptosis in cancer cells, likely through inhibition of multiple kinases.
Biochemical and Physiological Effects
This compound has been shown to exhibit various biochemical and physiological effects. In addition to its kinase inhibitory activity, this compound has been shown to inhibit the activity of several other enzymes, including phosphodiesterases and histone deacetylases. This compound has also been shown to induce autophagy in cancer cells, further supporting its potential as a cancer therapeutic.
Avantages Et Limitations Des Expériences En Laboratoire
N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide has several advantages for use in laboratory experiments. It is readily available and can be synthesized in high yield and purity. Additionally, this compound has been extensively studied and has a well-characterized mechanism of action. However, one limitation of this compound is its potential for off-target effects, as it has been shown to inhibit the activity of multiple enzymes. Careful control experiments and specificity assays should be performed when using this compound in laboratory experiments.
Orientations Futures
There are several future directions for research on N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide. One area of interest is its potential as a cancer therapeutic. Further studies are needed to determine the efficacy of this compound in vivo and to identify potential combination therapies. Additionally, this compound has been shown to exhibit anti-inflammatory activity, making it a potential candidate for the treatment of inflammatory diseases. Further studies are needed to determine the mechanisms underlying this activity and to identify potential therapeutic applications. Finally, this compound has been shown to inhibit the activity of several kinases involved in viral replication, making it a potential candidate for the treatment of viral infections. Further studies are needed to determine the efficacy of this compound in vivo and to identify potential target viruses.
Méthodes De Synthèse
N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide can be synthesized through a multistep reaction process, starting with the reaction of 3,4-dimethoxybenzaldehyde and 2-amino-4-methylthiazole to form an intermediate product. This intermediate product is then reacted with acetic anhydride to yield this compound. The synthesis of this compound has been optimized for high yield and purity, making it a readily available compound for scientific research.
Applications De Recherche Scientifique
N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide has been extensively studied for its potential applications in scientific research. One major area of interest is its potential as a kinase inhibitor. This compound has been shown to inhibit the activity of several kinases, including the oncogenic kinase Pim-1, making it a potential candidate for cancer therapy. Additionally, this compound has been shown to inhibit the growth of several cancer cell lines, further supporting its potential as a cancer therapeutic.
Propriétés
IUPAC Name |
N-[4-(3,4-dimethoxyphenyl)-5-methyl-1,3-thiazol-2-yl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3S/c1-8-13(16-14(20-8)15-9(2)17)10-5-6-11(18-3)12(7-10)19-4/h5-7H,1-4H3,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAFMNOSTVYIGSM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)NC(=O)C)C2=CC(=C(C=C2)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
292.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![methyl (4-{[bis(2-hydroxyethyl)amino]sulfonyl}phenyl)carbamate](/img/structure/B6141341.png)
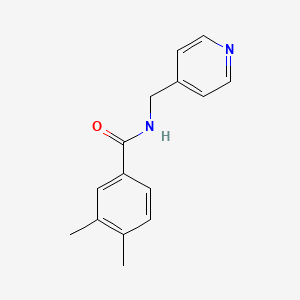
![N-[4-(aminosulfonyl)benzyl]-4-fluorobenzenesulfonamide](/img/structure/B6141346.png)

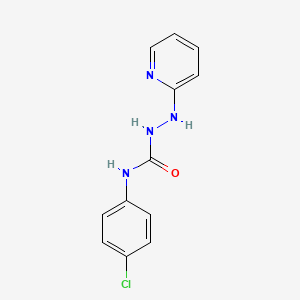
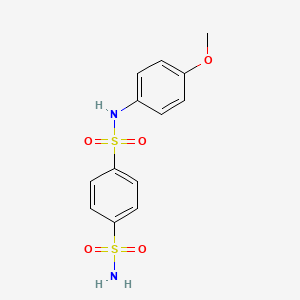
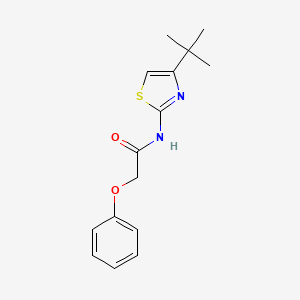


![N-(3,4-dichlorophenyl)-N'-[2-(4-morpholinyl)ethyl]urea](/img/structure/B6141401.png)
![5-chloro-N-[2-(3,4-dimethoxyphenyl)ethyl]-2-pyridinamine](/img/structure/B6141408.png)
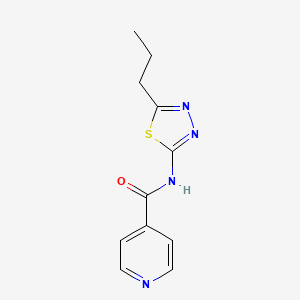
![1-isobutyl-5-methoxy-2-methyl-1H-benzo[g]indole-3-carboxylic acid](/img/structure/B6141419.png)